ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
Overview
Description
ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE is a complex organic compound featuring a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-(5-methyl-2-thienyl)quinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain product purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring may interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (4,5-DIMETHYL-2-(((2-METHYLPHENOXY)ACETYL)AMINO)-3-THIENYL)ACETATE
- 2-METHYL-6- { [ (5-PHENYL-2-THIENYL)CARBONYL]AMINO}ACETATE
Uniqueness
ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE is unique due to its combination of quinoline and thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-18(22)11-20-19(23)14-10-16(17-9-8-12(2)25-17)21-15-7-5-4-6-13(14)15/h4-10H,3,11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAYBBFJVYSEOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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